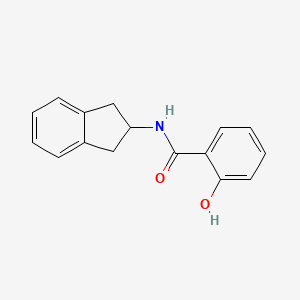

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an indane moiety fused to a benzene ring, which is further substituted with a hydroxy group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2,3-dihydro-1H-indene-2-amine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Oxidation: Formation of ketone or quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

- 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride

- N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide

- 2,3-Dihydro-1H-inden-1-one derivatives

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy group and the amide linkage allows for diverse chemical reactivity and potential for various applications .

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration that includes a hydroxy group and an amide functional group, which are critical for its biological interactions. The molecular formula of this compound is C16H15NO2, with a molecular weight of approximately 255.30 g/mol. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Structural Features

The compound's structure allows for various chemical interactions that contribute to its biological activity:

- Hydroxy Group : Facilitates hydrogen bonding and enhances solubility.

- Amide Group : Involved in enzyme-substrate interactions.

- Dihydroindenyl Moiety : Provides a unique scaffold for further functionalization.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 255.30 g/mol |

| Functional Groups | Hydroxy, Amide |

| Structural Moiety | Dihydroindenyl |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, disrupting metabolic processes essential for bacterial growth.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It appears to modulate specific signaling pathways associated with cancer cell proliferation and survival. For instance, compounds with similar structural motifs have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of this compound on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer activity.

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|

| Antimicrobial | E. coli | 10 |

| Anticancer | MCF-7 | 5 |

| Anticancer | HeLa | 10 |

| Anticancer | A549 | 15 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The amide group may facilitate binding to active sites of enzymes involved in disease pathways.

- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing cellular signaling cascades.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Properties

CAS No. |

450348-95-5 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C16H15NO2/c18-15-8-4-3-7-14(15)16(19)17-13-9-11-5-1-2-6-12(11)10-13/h1-8,13,18H,9-10H2,(H,17,19) |

InChI Key |

NWYOEWLQZLIDOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.